molecular formula C11H14ClN3S B13768470 1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- CAS No. 59925-81-4

1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro-

Cat. No.: B13768470
CAS No.: 59925-81-4
M. Wt: 255.77 g/mol
InChI Key: GVAOWSKSDGPDLH-UHFFFAOYSA-N
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Description

1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- is a heterocyclic compound that contains a pyridazine ring fused with a carbothioamide group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- typically involves the reaction of pyridazine derivatives with thiourea and 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the preparation of intermediate compounds, followed by their cyclization and functionalization to obtain the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1(2H)-Pyridazinecarbothioamide, N-(4-chlorophenyl)tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Properties

CAS No.

59925-81-4

Molecular Formula

C11H14ClN3S

Molecular Weight

255.77 g/mol

IUPAC Name

N-(4-chlorophenyl)diazinane-1-carbothioamide

InChI

InChI=1S/C11H14ClN3S/c12-9-3-5-10(6-4-9)14-11(16)15-8-2-1-7-13-15/h3-6,13H,1-2,7-8H2,(H,14,16)

InChI Key

GVAOWSKSDGPDLH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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